![molecular formula C10H8ClF3O3 B1441381 3-[5-Chlor-2-(Trifluormethoxy)phenyl]propionsäure CAS No. 1092461-23-8](/img/structure/B1441381.png)
3-[5-Chlor-2-(Trifluormethoxy)phenyl]propionsäure
Übersicht
Beschreibung
3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid is an organic compound with the molecular formula C10H8ClF3O3. It is a derivative of propionic acid, featuring a phenyl ring substituted with chlorine and trifluoromethoxy groups.
Wissenschaftliche Forschungsanwendungen
3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-2-(trifluoromethoxy)benzene.
Grignard Reaction: The benzene derivative undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenylpropionic acid.
Hydrolysis: The intermediate product is then hydrolyzed under acidic conditions to yield 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wirkmechanismus
The mechanism of action of 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors involved in inflammatory pathways, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
- 3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid
- 3-[5-Bromo-2-(trifluoromethoxy)phenyl]propionic acid
- 3-[5-Chloro-2-(difluoromethoxy)phenyl]propionic acid
Comparison:
- Uniqueness: The presence of the trifluoromethoxy group in 3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid distinguishes it from other similar compounds. This group imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Chemical Properties: The trifluoromethoxy group increases the compound’s stability and resistance to metabolic degradation compared to other substituents like trifluoromethyl or difluoromethoxy .
Eigenschaften
IUPAC Name |
3-[5-chloro-2-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMVEBGXMOOICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


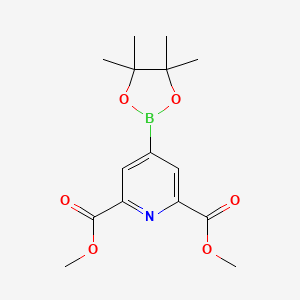
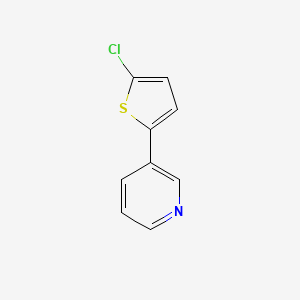
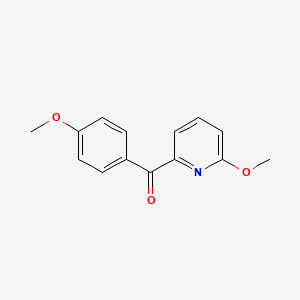
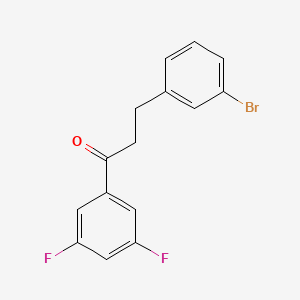
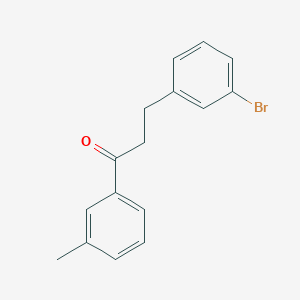
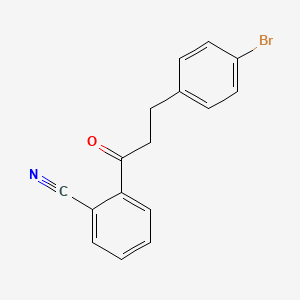
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B1441305.png)
![3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1441307.png)
![2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1441309.png)


![tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1441317.png)
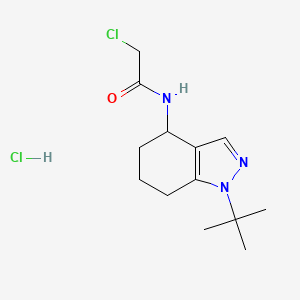
![4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B1441321.png)
